1-BOC-4-benzenesulfonamidopiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

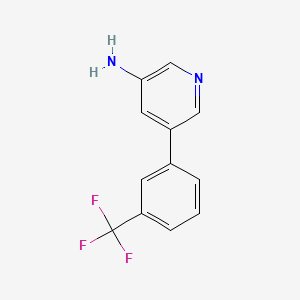

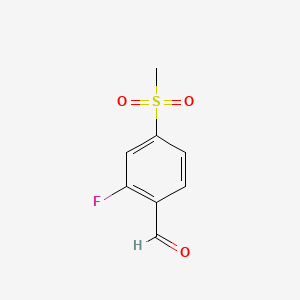

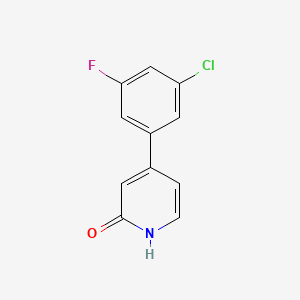

1-BOC-4-benzenesulfonamidopiperidine is a chemical compound with the molecular formula C16H24N2O4S . It has a molecular weight of 340.438.

Synthesis Analysis

Piperidones, which include 1-BOC-4-benzenesulfonamidopiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves intra- and intermolecular reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of 1-BOC-4-benzenesulfonamidopiperidine is represented by the formula C16H24N2O4S .

Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids, such as 1-BOC-4-benzenesulfonamidopiperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

A significant application area of 1-BOC-4-benzenesulfonamidopiperidine derivatives is in the inhibition of human carbonic anhydrase isoforms. These compounds, incorporating a GABA moiety and explored for their ability to inhibit various human carbonic anhydrase isoforms, show moderate to excellent inhibition potency. This is crucial for understanding their potential in treating diseases like glaucoma, epilepsy, and certain types of tumors (Ceruso, Antel, Vullo, Scozzafava, & Supuran, 2014).

Synthetic Applications

Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine, a building block related to 1-BOC-4-benzenesulfonamidopiperidine, is utilized in the synthesis of 4-substituted 3-aminopiperidines. These compounds have a high potential for biological activity, demonstrating the versatility of 1-BOC-4-benzenesulfonamidopiperidine derivatives in synthetic chemistry (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Antimycobacterial and Anticancer Activities

Derivatives of 1-BOC-4-benzenesulfonamidopiperidine have been synthesized and evaluated for their antimycobacterial and anticancer activities. For example, hydroxyethylsulfonamides derived from BOC-protected phenylalanine epoxide showed activity against M. tuberculosis, indicating the importance of the free amino group and the sulfonamide moiety for biological activity (Moreth et al., 2014).

Molecular Docking and Spectroscopic Analysis

Research on 1-BOC-4-benzenesulfonamidopiperidine also extends to computational studies, including molecular docking and spectroscopic analysis. Such studies aim to understand the compound's interaction with biological targets and its physical and chemical properties, offering insights into its potential pharmaceutical applications (Janani et al., 2020).

Environmental Detection

Interestingly, derivatives of 1-BOC-4-benzenesulfonamidopiperidine, such as benzenesulfonamides, have been identified in environmental samples, indicating their widespread use and potential as environmental contaminants. Studies focusing on their detection and quantification in soil and air samples highlight the need for monitoring their environmental presence and impact (Speltini et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for 1-BOC-4-benzenesulfonamidopiperidine are not mentioned in the sources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

tert-butyl 4-(benzenesulfonamido)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-11-9-13(10-12-18)17-23(20,21)14-7-5-4-6-8-14/h4-8,13,17H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLMTFLSICVBFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680474 |

Source

|

| Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-BOC-4-benzenesulfonamidopiperidine | |

CAS RN |

1233953-03-1 |

Source

|

| Record name | 1,1-Dimethylethyl 4-[(phenylsulfonyl)amino]-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233953-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(benzenesulfonyl)amino]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)